Cas no 2171356-71-9 (3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidopentanoic acid)

3-(2S)-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)hexanamidopentanoic acid is a protected amino acid derivative commonly employed in peptide synthesis. The compound features an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is widely utilized in solid-phase peptide synthesis due to its stability under basic conditions and selective removal under mild basic conditions. The hexanamido and pentanoic acid moieties provide structural flexibility, making it suitable for constructing complex peptide architectures. This derivative is particularly valuable for introducing specific functional groups or side chains while maintaining compatibility with standard Fmoc-based protocols. Its high purity and well-defined stereochemistry ensure reliable performance in automated and manual peptide synthesis applications.
3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidopentanoic acid structure
2171356-71-9 structure
商品名:3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidopentanoic acid
CAS番号:2171356-71-9
MF:C26H32N2O5
メガワット:452.542687416077
CID:6362659
PubChem ID:165809216

3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidopentanoic acid 化学的及び物理的性質

名前と識別子

    • 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidopentanoic acid
    • EN300-1492014
    • 2171356-71-9
    • 3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]pentanoic acid
    • インチ: 1S/C26H32N2O5/c1-3-5-14-23(25(31)27-17(4-2)15-24(29)30)28-26(32)33-16-22-20-12-8-6-10-18(20)19-11-7-9-13-21(19)22/h6-13,17,22-23H,3-5,14-16H2,1-2H3,(H,27,31)(H,28,32)(H,29,30)/t17?,23-/m0/s1
    • InChIKey: ABPCYROCCZFHOQ-VXLWULRPSA-N
    • ほほえんだ: O(C(N[C@H](C(NC(CC(=O)O)CC)=O)CCCC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 452.23112213g/mol
  • どういたいしつりょう: 452.23112213g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 33
  • 回転可能化学結合数: 12
  • 複雑さ: 647
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.7

3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidopentanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1492014-2500mg
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]pentanoic acid
2171356-71-9
2500mg
$6602.0 2023-09-28
Enamine
EN300-1492014-100mg
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]pentanoic acid
2171356-71-9
100mg
$2963.0 2023-09-28
Enamine
EN300-1492014-1000mg
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]pentanoic acid
2171356-71-9
1000mg
$3368.0 2023-09-28
Enamine
EN300-1492014-250mg
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]pentanoic acid
2171356-71-9
250mg
$3099.0 2023-09-28
Enamine
EN300-1492014-1.0g
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]pentanoic acid
2171356-71-9
1g
$0.0 2023-06-05
Enamine
EN300-1492014-500mg
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]pentanoic acid
2171356-71-9
500mg
$3233.0 2023-09-28
Enamine
EN300-1492014-50mg
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]pentanoic acid
2171356-71-9
50mg
$2829.0 2023-09-28
Enamine
EN300-1492014-5000mg
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]pentanoic acid
2171356-71-9
5000mg
$9769.0 2023-09-28
Enamine
EN300-1492014-10000mg
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]pentanoic acid
2171356-71-9
10000mg
$14487.0 2023-09-28

3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidopentanoic acid 関連文献

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3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidopentanoic acidに関する追加情報

Introduction to 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidopentanoic acid (CAS No. 2171356-71-9)

3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidopentanoic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, identified by its unique Chemical Abstracts Service (CAS) number 2171356-71-9, represents a convergence of advanced synthetic methodologies and potential therapeutic applications. Its molecular structure, characterized by a chiral center and a fluorinated aromatic moiety, positions it as a promising candidate for further exploration in drug discovery and molecular engineering.

The structural complexity of 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidopentanoic acid is not merely a testament to the ingenuity of modern organic synthesis but also underscores its potential utility in various biochemical pathways. The presence of an N-terminal fluorenylmethoxycarbonyl (Fmoc) group is particularly noteworthy, as Fmoc chemistry is widely employed in peptide synthesis and proteomics research. This feature enhances the compound's stability and reactivity, making it a valuable intermediate in the development of peptide-based therapeutics.

In recent years, there has been burgeoning interest in the role of fluorinated compounds in medicinal chemistry due to their ability to modulate metabolic pathways and improve pharmacokinetic properties. The fluorene ring in this molecule serves as an excellent example of how structural modifications can influence biological activity. Studies have shown that fluorine substitution can enhance binding affinity, reduce metabolic degradation, and improve solubility, all of which are critical factors in drug design. The incorporation of such a moiety into 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidopentanoic acid suggests its potential as a building block for novel pharmaceutical agents.

The chiral center at the (2S)-configuration further adds to the compound's significance. Chirality plays a pivotal role in the biological activity of many drugs, with enantiomers often exhibiting vastly different pharmacological profiles. The precise stereochemistry of 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidopentanoic acid ensures that it can interact selectively with biological targets, minimizing off-target effects and enhancing therapeutic efficacy. This aspect is particularly relevant in the context of enzyme inhibition and receptor binding studies, where stereochemical purity is paramount.

Recent advancements in computational chemistry have enabled researchers to predict the biological behavior of complex molecules with greater accuracy. By leveraging machine learning algorithms and molecular dynamics simulations, scientists can explore the interactions between 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidopentanoic acid and biological targets such as enzymes and receptors. These computational approaches have not only accelerated the drug discovery process but also provided insights into the structural determinants of biological activity. For instance, studies have indicated that the fluorene group may facilitate hydrophobic interactions with lipid rafts, potentially enhancing membrane permeability for drug delivery.

The synthetic route to 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidopentanoic acid exemplifies the sophistication of modern organic synthesis. The use of protecting groups, such as Fmoc, allows for selective functionalization at specific sites while maintaining overall molecular integrity. This methodological rigor ensures high yields and purity, which are essential for subsequent biochemical applications. The ability to produce such complex molecules with precision underscores the progress made in synthetic chemistry over recent decades.

Beyond its immediate synthetic significance, 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidopentanoic acid holds promise for future research in bioconjugation chemistry. The presence of both amine and carboxylic acid functionalities provides multiple points for attachment to other biomolecules, such as peptides or nucleotides. Such bioconjugates are increasingly being explored for targeted therapy, where they can be designed to deliver drugs directly to pathological sites while minimizing systemic side effects.

In conclusion, 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidopentanoic acid (CAS No. 2171356-71-9) represents a compelling example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique combination of stereochemistry, fluorinated aromatic groups, and functional handles positions it as a versatile intermediate in pharmaceutical research. As computational methods continue to refine our understanding of molecular interactions, compounds like this are likely to play an increasingly important role in drug discovery and development.

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